molecular formula C18H20FNO2S B2915870 2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide CAS No. 1797024-05-5

2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide

Cat. No. B2915870
CAS RN: 1797024-05-5
M. Wt: 333.42
InChI Key: RJBKIWOHADPWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is commonly referred to as BFAA and belongs to the class of thioacetamide derivatives.

Mechanism of Action

The mechanism of action of BFAA is not fully understood, but it is believed to act on multiple targets in cells. BFAA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been shown to have anticancer properties, and it is believed that BFAA's anticancer activity is due to its inhibition of HDACs. BFAA has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
BFAA has been shown to have several biochemical and physiological effects. In vitro studies have shown that BFAA can induce apoptosis (programmed cell death) in cancer cells. BFAA has also been shown to inhibit the migration and invasion of cancer cells. In addition, BFAA has been shown to reduce the production of pro-inflammatory cytokines, which play a role in inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using BFAA in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BFAA has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. One limitation of using BFAA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for research on BFAA. One direction is to further investigate its potential use in the treatment of cancer. In particular, more studies are needed to determine the optimal dosage and administration route of BFAA for maximum efficacy. Another direction is to investigate its potential use in the treatment of Alzheimer's disease. Additionally, more studies are needed to understand the mechanism of action of BFAA and to identify other potential targets for its use in therapeutic applications.

Synthesis Methods

The synthesis of BFAA involves the reaction of 2-(3-fluorophenyl)-2-methoxyethylamine with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to yield BFAA. The synthesis of BFAA has been reported in several scientific publications, and the purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy.

Scientific Research Applications

BFAA has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested in vitro and in vivo against various cancer cell lines. BFAA has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides. Additionally, BFAA has been studied for its potential use in the treatment of inflammation and pain.

properties

IUPAC Name

2-benzylsulfanyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c1-22-17(15-8-5-9-16(19)10-15)11-20-18(21)13-23-12-14-6-3-2-4-7-14/h2-10,17H,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBKIWOHADPWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CSCC1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide

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